8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxybenzenesulfonyl group and a methylbenzoyl group attached to a dioxoloquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dioxoloquinoline Core: The dioxoloquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Ethoxybenzenesulfonyl Group: The ethoxybenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride and a suitable base such as triethylamine.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline can be compared with other quinoline derivatives, such as:
8-(4-methoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: Similar structure but with a methoxy group instead of an ethoxy group.
8-(4-ethoxybenzenesulfonyl)-7-(4-chlorobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-h]quinoline: Similar structure but with a different position of the dioxolo ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[8-(4-ethoxyphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c1-3-31-18-8-10-19(11-9-18)34(29,30)26-20-12-23-24(33-15-32-23)13-22(20)27-14-21(26)25(28)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRHZAIRUGKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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